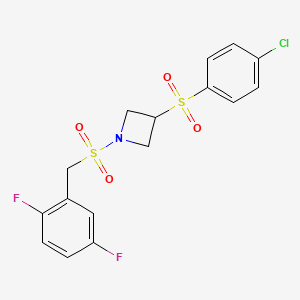

3-((4-Chlorophenyl)sulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine

Description

This compound is a sulfonamide-substituted azetidine derivative featuring dual sulfonyl groups attached to the azetidine ring. The 4-chlorophenyl and 2,5-difluorobenzyl substituents introduce halogenated aromatic moieties, which are known to enhance metabolic stability and binding affinity in medicinal chemistry applications.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-[(2,5-difluorophenyl)methylsulfonyl]azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF2NO4S2/c17-12-1-4-14(5-2-12)26(23,24)15-8-20(9-15)25(21,22)10-11-7-13(18)3-6-16(11)19/h1-7,15H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEFHCOICNSBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CC2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4-Chlorophenyl)sulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound features a unique azetidine ring structure substituted with sulfonyl groups, which are known for their diverse pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of Sulfonyl Chlorides : The sulfonyl groups are prepared by reacting the corresponding benzyl alcohols with thionyl chloride.

- Nucleophilic Substitution : The sulfonyl chlorides are then reacted with azetidine derivatives in the presence of a base to yield the final product.

Biological Activity

The biological activity of this compound has been evaluated across various studies, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar sulfonamide structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess potent activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| Compound A | 0.5 | 42.00 |

| Compound B | 0.5 | 39.60 |

| Compound C | 0.5 | 54.51 |

Anticancer Activity

Sulfonamide derivatives are also being explored for their anticancer properties. Studies have indicated that certain compounds can inhibit tumor growth and induce apoptosis in cancer cells . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group may inhibit enzymes such as carbonic anhydrase and urease, which are crucial for bacterial survival and proliferation.

- Binding Affinity : The presence of fluorine atoms in the structure can enhance binding affinity towards target proteins, thereby increasing the efficacy of the compound .

Case Studies

Several studies have reported on the synthesis and evaluation of related compounds:

- Antiviral Activity : A study demonstrated that similar sulfonamide derivatives exhibited antiviral activity against tobacco mosaic virus (TMV), suggesting potential applications in plant virology .

- Enzyme Inhibition Studies : Research showed that certain synthesized sulfonamides displayed strong inhibitory activity against acetylcholinesterase (AChE), with IC50 values significantly lower than standard inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence highlights structurally related compounds with sulfonamide or sulfonyl groups, though none directly match the target molecule. Key comparisons are outlined below:

Key Observations:

- Structural Differences : The target compound’s azetidine core distinguishes it from oxadiazole () and pyrazole () derivatives. Azetidine’s smaller ring size may confer greater steric constraints compared to five-membered heterocycles.

- Biological Activity: While the target compound’s activity is undocumented in the evidence, sulfonamide derivatives in exhibit moderate enzyme inhibition. In contrast, quinolone derivatives () show potent antibacterial effects, suggesting divergent therapeutic applications .

- Synthetic Complexity: The dual sulfonyl groups on azetidine likely require multi-step synthesis akin to the methods described in (e.g., sequential esterification, hydrazide formation, and coupling reactions). This contrasts with the nicotinoyl-quinolone derivatives in , which employ acid chloride intermediates .

Mechanistic Insights:

- Enzyme Inhibition : The sulfonamide group in the target compound may act as a hydrogen-bond acceptor, similar to the sulfanyl acetamide derivatives in , which inhibit AChE via interactions with the catalytic triad .

- Antimicrobial Potential: The fluorine atoms in the 2,5-difluorobenzyl group could enhance membrane permeability, as seen in fluoroquinolones (), though this remains speculative without direct data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.